N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
CAS No.: 894561-07-0
Cat. No.: VC5142231
Molecular Formula: C26H24FN3O4
Molecular Weight: 461.493
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894561-07-0 |
|---|---|
| Molecular Formula | C26H24FN3O4 |
| Molecular Weight | 461.493 |
| IUPAC Name | N-(4-fluorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C26H24FN3O4/c1-33-22-11-8-20(9-12-22)28-15-18-13-17-3-10-23(34-2)14-24(17)30(26(18)32)16-25(31)29-21-6-4-19(27)5-7-21/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
| Standard InChI Key | XYLHTGDWOGQVGA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Introduction
N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic molecule that likely belongs to the class of quinoline derivatives. Compounds like this are often explored for their potential applications in medicinal chemistry, including as inhibitors or modulators of biological pathways.
Synthesis
The synthesis of this compound would typically involve:
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Quinoline Core Formation: Using condensation reactions to form the dihydroquinoline scaffold.
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Functionalization: Addition of methoxy and fluorophenyl groups.
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Amide Bond Formation: Coupling of the acetamide group to the quinoline derivative.
Applications and Biological Activity
Compounds with similar structures are often studied for:
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Anticancer Properties: Quinoline derivatives have shown promise in inhibiting tumor growth.
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Antimicrobial Activity: Some derivatives exhibit antibacterial or antifungal effects.
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Enzyme Inhibition: Potential as kinase inhibitors or other enzyme modulators.
Analytical Characterization
Characterization methods might include:
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NMR Spectroscopy (1H and 13C): To confirm structural integrity.
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Mass Spectrometry (MS): For molecular weight determination.
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X-Ray Crystallography: For detailed structural analysis.
If you can provide additional details about the compound's context (e.g., its intended use or related studies), I can refine this structure further. Alternatively, you may wish to consult specialized chemical databases or journals for more targeted research findings.
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